N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-13-3-2-10(6-12(13)16)15(21)20-7-11(8-20)19-14-4-5-17-9-18-14/h2-6,9,11H,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXIMZDBYTIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and autoimmune diseases. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an azetidine moiety and a 3-fluoro-4-methoxybenzoyl group. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
This compound has been investigated for its role as a JAK1 inhibitor , which is crucial for the signaling pathways involved in immune responses and inflammation. The inhibition of JAK1 can lead to reduced cytokine signaling, making it a target for treating autoimmune diseases and certain cancers .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound exhibited significant activity against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| CEM-13 | 0.76 |
| MEL-8 | 0.19 |
These values indicate that the compound is more potent than traditional chemotherapeutics like doxorubicin, particularly in inducing apoptosis in cancer cells through caspase activation .
Mechanistic Studies
Flow cytometry assays demonstrated that this compound triggers apoptosis via the intrinsic pathway, characterized by increased caspase 3/7 activity. This suggests that the compound may effectively halt cell proliferation at the G1 phase of the cell cycle, leading to programmed cell death .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on MCF-7 Cells : In a controlled environment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, confirming its efficacy as an anticancer agent.
- In Vivo Models : Preliminary in vivo studies using mouse models indicated significant tumor regression when treated with this compound compared to control groups.
Conclusion and Future Directions
The biological activity of this compound demonstrates promising potential as a therapeutic agent in oncology and autoimmune disorders. Its mechanism as a JAK1 inhibitor and its potent cytotoxic effects against various cancer cell lines warrant further investigation.
Future research should focus on:
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Structural Modifications : To enhance potency and selectivity towards specific targets.
This compound represents a significant advancement in drug discovery, particularly for challenging conditions such as cancer and autoimmune diseases.
Comparison with Similar Compounds
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Core Structure : Azetidine-pyrimidine backbone identical to the target compound.
- Key Difference : The benzoyl group in the target is replaced with a 3-fluoropyridine-4-carbonyl group.
- Fluorine at the 3-position on pyridine may enhance metabolic stability but reduce lipophilicity relative to the methoxy group in the target.
- Synthesis: Not detailed in available evidence, but similar azetidine functionalization strategies likely apply.
1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused ring system.
- Key Differences :
- Chlorophenyl and chloroethyl substituents increase molecular weight (399.28 g/mol) and lipophilicity compared to the target compound.
- Absence of azetidine; instead, a pyridin-4-ylmethyl group is attached.
- Implications :
- The fused pyrazole-pyrimidine core may enhance planar stacking interactions with hydrophobic enzyme pockets.
- Higher halogen content could improve target binding but increase toxicity risks.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole ring substituted with pyridin-3-yl and cyclopropylamine groups.
- Key Differences :
- Pyrazole instead of azetidine; cyclopropylamine introduces steric constraints.
- Molecular weight: 215 g/mol (HRMS-ESI), significantly lower than the target compound.
Comparative Data Table
Key Findings
Azetidine vs.
Substituent Effects :
- Fluorine and methoxy groups on the benzoyl moiety (target) balance electron-withdrawing and donating properties, optimizing solubility and target interactions.
- Pyridine-based analogues () may exhibit altered pharmacokinetics due to increased polarity.
Synthesis Challenges : Copper-catalyzed methods () achieve moderate yields (17.9%), suggesting room for optimization in azetidine functionalization.
Preparation Methods
Synthesis of the Azetidine Core
The azetidine ring is synthesized via cyclization or derived from commercially available azetidin-3-amine. A Boc-protection strategy is employed to prevent undesired side reactions during subsequent steps:
Step 1: Protection of Azetidin-3-Amine
Azetidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl (azetidin-3-yl)carbamate (Boc-protected azetidine).
Step 2: Acylation with 3-Fluoro-4-Methoxybenzoyl Chloride
The Boc-protected azetidine undergoes acylation with 3-fluoro-4-methoxybenzoyl chloride, synthesized from 3-fluoro-4-methoxybenzoic acid using thionyl chloride (SOCl₂). The reaction is conducted in DCM with N,N-diisopropylethylamine (DIPEA) to yield tert-butyl [1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]carbamate.
Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, generating 1-(3-fluoro-4-methoxybenzoyl)azetidin-3-amine as a TFA salt.
Pyrimidin-4-Amine Coupling
The pyrimidin-4-amine is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Method A: Nucleophilic Aromatic Substitution
4-Chloropyrimidine is reacted with the deprotected azetidine-3-amine under microwave-assisted conditions (150°C, 1 hour) in N-methyl-2-pyrrolidone (NMP) with potassium carbonate (K₂CO₃) as a base. This yields N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine in 68% yield.
Method B: Buchwald-Hartwig Amination
For higher regiocontrol, a palladium-catalyzed coupling is employed. A mixture of 4-bromopyrimidine, azetidine-3-amine, Pd₂(dba)₃, Xantphos, and cesium carbonate (Cs₂CO₃) in toluene is heated at 110°C for 12 hours, achieving a 75% yield.
Alternative Route: Sequential Functionalization
A patent-derived approach (WO2021013864A1) involves pre-functionalizing the azetidine before pyrimidine coupling:
- Azetidine-3-amine is acylated with 3-fluoro-4-methoxybenzoyl chloride.
- The resultant 1-(3-fluoro-4-methoxybenzoyl)azetidin-3-amine is coupled to 4-iodopyrimidine using CuI and trans-N,Nʹ-dimethylcyclohexane-1,2-diamine in DMSO at 80°C, yielding the target compound in 62% yield.
Comparative Analysis of Methods
| Parameter | Method A (SNAr) | Method B (Buchwald-Hartwig) | Alternative Route |
|---|---|---|---|
| Yield | 68% | 75% | 62% |
| Reaction Time | 1 hour | 12 hours | 6 hours |
| Catalyst Cost | Low | High | Moderate |
| Regioselectivity | Moderate | High | Moderate |
| Scalability | Limited | Feasible | Challenging |
Method B offers superior yield and selectivity but requires expensive palladium catalysts. Method A is faster but less efficient for electron-deficient pyrimidines. The alternative route is less scalable due to copper-mediated coupling limitations.
Critical Reaction Optimization
Solvent and Base Selection
Temperature Control
Microwave irradiation (Method A) reduces reaction times from 24 hours to 1 hour, minimizing side product formation.
Protecting Group Strategy
Boc protection prevents overacylation of the azetidine amine, with TFA deprotection offering near-quantitative recovery.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Continuous Flow Reactors : Enable precise temperature control for exothermic acylation steps.
- Catalyst Recycling : Palladium recovery systems mitigate costs in Method B.
- Green Chemistry : Patent WO2022056100A1 highlights aqueous workups and solvent recycling for ecological efficiency.
Q & A
Q. What are the critical steps in synthesizing N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis involves sequential acylation of the azetidine ring and coupling with pyrimidin-4-amine. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Temperature control : Maintaining 80–100°C during benzoylation minimizes side reactions .
- Catalyst use : Coupling agents like HATU improve yields in intermediate steps .
- Intermediate purification : Column chromatography or recrystallization ensures high-purity intermediates before proceeding . Typical yields range from 60–85% under optimized conditions .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological validation requires:
- HPLC : Purity assessment (>95% acceptable for research) .
- NMR spectroscopy : Confirms structural integrity via proton and carbon shifts (e.g., aromatic protons at δ 8.8–7.2 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related analogs) .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Q. What solvents and catalysts are typically employed in coupling reactions during synthesis?
- Solvents : DMF or DMSO for nucleophilic substitutions; dichloromethane (DCM) for Schottky reactions .
- Catalysts : HATU for amide bond formation; cesium carbonate for deprotonation in SN2 reactions .
Q. How is the purity of the final compound assessed, and what thresholds are acceptable?
HPLC with UV detection (λ = 254 nm) is standard, with >95% purity required for biological assays. Impurity peaks >0.5% necessitate reprocessing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies arise from assay variability or pharmacokinetic factors. Methodological solutions include:
- Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. HepG2) and in vivo models .
- Dose recalibration : Adjust in vivo doses to account for protein binding and metabolic clearance .
- Metabolite profiling : Use LC-MS to identify active/inhibitory metabolites altering efficacy .
Q. What computational approaches predict the reactivity or biological targets of this azetidine-pyrimidine derivative?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies for acylation) .
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina .
- Machine learning : Train models on SAR data to prioritize substituents for improved bioavailability .
Q. How do structural modifications (e.g., substituents on the benzoyl group) influence pharmacokinetic properties?
- Fluorine substitution : Enhances blood-brain barrier penetration (e.g., -CF3 analogs) .
- Methoxy groups : Improve solubility but may reduce half-life via oxidative metabolism .
- SAR studies : Systematically vary substituents and measure logP, plasma protein binding, and CYP inhibition .
Q. What strategies address low yields during scale-up synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps .
- Catalyst recycling : Immobilize HATU on silica to reduce waste .
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR .
Q. How can in silico models guide the design of analogs with improved target selectivity?
- Pharmacophore mapping : Identify key hydrogen bond donors/acceptors using Schrödinger Suite .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .
- ADMET prediction : Use tools like SwissADME to filter candidates with poor solubility or high toxicity .
Q. What role does the azetidine ring’s conformation play in biological interactions?
- X-ray crystallography : Resolve bound conformations to targets (e.g., kinases) .
- Dynamic NMR : Study ring puckering effects on binding kinetics .
- Conformational locking : Introduce sp³-hybridized carbons to restrict ring flexibility and enhance affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
